2-[4-[3-[4-(4-fluorobenzoyl)phenoxy]propoxy]indol-1-yl]acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[3-[4-(4-fluorobenzoyl)phenoxy]propoxy]indol-1-yl]acetic acid is a complex organic compound that features a combination of indole, benzoyl, and fluorobenzoyl groups. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the indole moiety, a common structure in many biologically active compounds, adds to its importance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[3-[4-(4-fluorobenzoyl)phenoxy]propoxy]indol-1-yl]acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-[3-[4-(4-fluorobenzoyl)phenoxy]propoxy]indol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-[4-[3-[4-(4-fluorobenzoyl)phenoxy]propoxy]indol-1-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-[3-[4-(4-fluorobenzoyl)phenoxy]propoxy]indol-1-yl]acetic acid involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to various receptors, influencing biological pathways . This compound may act by modulating enzyme activity or interacting with cellular receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[3-[4-(4-fluorobenzoyl)phenoxy]propoxy]indol-1-yl]ethanol
- 2-[4-[3-[4-(4-fluorobenzoyl)phenoxy]propoxy]indol-1-yl]propionic acid
Uniqueness
2-[4-[3-[4-(4-fluorobenzoyl)phenoxy]propoxy]indol-1-yl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzoyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
853651-44-2 |
---|---|
Molecular Formula |
C26H22FNO5 |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
2-[4-[3-[4-(4-fluorobenzoyl)phenoxy]propoxy]indol-1-yl]acetic acid |
InChI |
InChI=1S/C26H22FNO5/c27-20-9-5-18(6-10-20)26(31)19-7-11-21(12-8-19)32-15-2-16-33-24-4-1-3-23-22(24)13-14-28(23)17-25(29)30/h1,3-14H,2,15-17H2,(H,29,30) |
InChI Key |
OSODZFHPHPHFGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)O)C(=C1)OCCCOC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.